4-Oxooctadec-2-enoic acid

Description

Contextualization within Oxo-Fatty Acid Biochemistry and Lipid Metabolomics

Oxo-fatty acids are a diverse group of lipid molecules characterized by the presence of a ketone functional group along their aliphatic chain. These compounds are products of fatty acid oxidation and play various roles in biological systems. In the broader context of lipid metabolomics, the study of the complete lipid profile of a cell or organism, oxo-fatty acids are recognized as important signaling molecules and biomarkers. The presence and concentration of specific oxo-fatty acids can be indicative of physiological or pathological states, including inflammation and oxidative stress.

While extensive research exists on various oxo-fatty acids, the specific role of 4-oxooctadec-2-enoic acid in lipid metabolomics is still an emerging area of investigation. Its structural features, including the α,β-unsaturation in conjugation with the ketone and carboxylic acid moieties, suggest potential for unique biochemical reactivity and biological effects that warrant further exploration.

Historical Perspective of its Discovery and Isolation from Natural Sources

The discovery of this compound is rooted in the exploration of natural products from microbial sources, a field that has historically yielded a wealth of novel chemical entities with significant biological activities.

Fungal Origin Investigations (e.g., Hygrophorus eburneus, Hygrophorus discoxanthus)

(E)-4-Oxooctadec-2-enoic acid was first reported as a natural product isolated from the fruit bodies of the basidiomycete fungus Hygrophorus eburneus. This discovery was part of a broader investigation into the chemical constituents of Hygrophorus species, which are known to produce a variety of secondary metabolites. While the prompt mentions Hygrophorus discoxanthus as a potential source, the available scientific literature primarily documents the isolation from Hygrophorus eburneus. Further research may be required to confirm its presence in Hygrophorus discoxanthus.

Microbial Fermentation Studies (e.g., Streptomyces olivaceus, Shipworm Endosymbionts)

While the direct isolation of this compound from Streptomyces olivaceus has not been explicitly reported, a closely related, shorter-chain analogue, (E)-4-oxonon-2-enoic acid, has been identified from this bacterium. researchgate.netnih.govnih.gov This finding is significant as it demonstrates the capability of Streptomyces species to synthesize α,β-unsaturated oxo-fatty acids, suggesting that similar biosynthetic pathways may exist for the C18 analogue.

Investigations into the metabolic products of shipworm endosymbionts have also revealed the presence of related oxylipins. Although this compound itself has not been identified from these marine organisms, the discovery of other bioactive fatty acid derivatives underscores the potential of marine microbial symbionts as a source of novel lipids.

Structural Representation and Isomeric Considerations

The chemical structure of this compound defines its classification and potential reactivity.

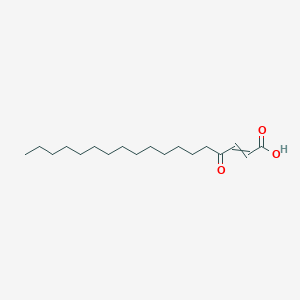

Overview of the C18 Chain and Functional Group Positioning

This compound possesses an 18-carbon aliphatic chain. The key functional groups that dictate its chemical properties are:

A carboxylic acid group (-COOH) at position C-1.

A carbon-carbon double bond between C-2 and C-3 (an α,β-unsaturated system).

A ketone group (=O) at position C-4.

The arrangement of these functional groups creates a reactive pharmacophore that is likely responsible for its biological activity.

Stereochemical Nuances (e.g., (E)-4-oxooctadec-2-enoic acid)

Interactive Data Tables

Below are tables summarizing the key information about this compound and related compounds.

| Compound Name | Molecular Formula | Natural Source (Example) | Reference |

| (E)-4-Oxooctadec-2-enoic acid | C₁₈H₃₂O₃ | Hygrophorus eburneus | researchgate.net |

| (E)-4-Oxonon-2-enoic acid | C₉H₁₄O₃ | Streptomyces olivaceus | researchgate.netnih.govnih.gov |

| Compound Name | Key Structural Features |

| This compound | 18-carbon chain, C-1 carboxylic acid, C-2/C-3 double bond, C-4 ketone |

| (E)-4-oxonon-2-enoic acid | 9-carbon chain, C-1 carboxylic acid, C-2/C-3 double bond (E-configuration), C-4 ketone |

Structure

3D Structure

Properties

CAS No. |

21436-59-9 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-oxooctadec-2-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h15-16H,2-14H2,1H3,(H,20,21) |

InChI Key |

DOCHQQOWHPNKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C=CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Transformations of 4 Oxooctadec 2 Enoic Acid

Proposed Enzymatic Mechanisms of Formation

The formation of 4-oxooctadec-2-enoic acid, a C18 unsaturated oxo-fatty acid, likely involves a series of enzymatic reactions that modify a pre-existing fatty acid backbone. The key structural features—a ketone group at the C4 position and a double bond between C2 and C3—point towards the action of specific enzyme families.

One plausible mechanism involves the enzymatic oxidation of an 18-carbon unsaturated fatty acid. This process could be initiated by a lipoxygenase (LOX) enzyme. nih.govgerli.comwikipedia.org LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. gerli.com For instance, a lipoxygenase could introduce a hydroperoxy group at a specific position on a precursor fatty acid, which is then further metabolized. Subsequent enzymatic steps, potentially involving a dehydratase and an isomerase, could then lead to the formation of the 4-oxo group and the conjugated double bond.

Another potential pathway could involve the modification of intermediates in the beta-oxidation cycle of fatty acids. While typical beta-oxidation involves oxidation at the beta-carbon (C3), variations in this pathway or the action of specialized enzymes could lead to oxidation at the C4 position. nih.govaocs.org This would likely require an initial desaturation step to form the C2-C3 double bond, followed by hydration and oxidation to introduce the keto group at C4.

Precursor Identification and Elucidation of Biotransformation Routes

The most probable precursor for the biosynthesis of this compound is an 18-carbon fatty acid. Given its structure, oleic acid (18:1) or linoleic acid (18:2) are strong candidates. researchgate.netreactome.orgwikipedia.org These fatty acids are abundant in many biological systems and serve as substrates for a variety of modifying enzymes. frontiersin.org

The biotransformation from a standard C18 fatty acid to this compound would necessitate a multi-step enzymatic cascade. A hypothetical pathway starting from oleic acid could be:

Desaturation: An initial desaturation event near the carboxyl end of oleic acid could introduce a double bond in a position that facilitates subsequent oxidation.

Oxidation/Hydroxylation: An oxygenase, possibly a cytochrome P450-dependent monooxygenase, could introduce a hydroxyl group at the C4 position. wikipedia.org

Dehydrogenation: A dehydrogenase would then oxidize the C4-hydroxyl group to a keto group, yielding the final this compound.

Alternatively, if linoleic acid is the precursor, the existing double bonds could influence the position of oxidation. The enzymes of the lipoxygenase pathway are known to act on linoleic acid to produce a variety of oxidized fatty acids. gerli.comresearchgate.net

Role of Oxidative Processes in Endogenous Production

The presence of an oxo group strongly suggests that oxidative processes are central to the endogenous production of this compound. Such oxidative reactions can occur through several major fatty acid oxidation pathways within the cell:

Alpha-oxidation: This pathway removes one carbon at a time from the carboxyl end of a fatty acid and occurs in the peroxisomes. biochemden.comwikipedia.orgmicrobenotes.com While typically associated with branched-chain fatty acids, it involves oxidative steps that could potentially be adapted to form a 4-oxo structure under specific conditions.

Beta-oxidation: Occurring primarily in the mitochondria, this is the main pathway for fatty acid breakdown. nih.govaocs.org As mentioned, modifications to this pathway are a plausible source of this compound. For unsaturated fatty acids like oleic and linoleic acid, auxiliary enzymes such as isomerases and reductases are required, which could potentially create intermediates susceptible to alternative oxidation. pharmaxchange.infonih.govyoutube.com

Omega-oxidation: This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid and takes place in the endoplasmic reticulum. wikipedia.orgbyjus.comallen.in While this pathway typically functionalizes the end of the fatty acid chain, the enzymes involved, such as cytochrome P450 oxidases, are capable of oxidizing other positions under certain circumstances.

The lipoxygenase pathway also represents a significant source of oxidized fatty acids, acting on polyunsaturated fatty acids to generate a wide array of signaling molecules and other bioactive lipids. nih.govgerli.comwikipedia.org

Metabolic Fate and Product Characterization within Biological Systems

Once formed, this compound would likely be further metabolized. Due to its structure, it may be recognized by the enzymes of the beta-oxidation pathway. The presence of the double bond between C2 and C3 is a feature of a normal beta-oxidation intermediate (enoyl-CoA). However, the 4-oxo group would likely need to be reduced to a hydroxyl group by a reductase before the cycle could proceed.

Alternatively, the compound could undergo other metabolic transformations:

Reduction: The keto group at C4 could be reduced to a hydroxyl group, forming 4-hydroxyoctadec-2-enoic acid. This could be a step towards detoxification or could generate a new signaling molecule.

Further Oxidation and Cleavage: The molecule could be cleaved by oxidative enzymes, potentially leading to the formation of dicarboxylic acids or other smaller, more water-soluble molecules that can be excreted.

Conjugation: The carboxylic acid group could be conjugated with molecules like coenzyme A, carnitine, or glycine (B1666218) to facilitate transport or further metabolism.

The characterization of its metabolic products in biological systems would require tracer studies using isotopically labeled this compound to track its conversion into other molecules.

Data Tables

Table 1: Potential Enzymes in the Biosynthesis and Metabolism of this compound

| Enzyme Class | Potential Role | Cellular Location |

| Lipoxygenases (LOX) | Introduction of oxygen to form a hydroperoxy intermediate | Cytosol |

| Cytochrome P450 Monooxygenases | Hydroxylation of the fatty acid chain | Endoplasmic Reticulum |

| Dehydrogenases | Oxidation of a hydroxyl group to a keto group | Mitochondria, Peroxisomes, Cytosol |

| Isomerases | Shifting the position of double bonds | Mitochondria, Peroxisomes |

| Reductases | Reduction of the oxo group or double bonds | Mitochondria, Cytosol |

| Acyl-CoA Synthetases | Activation of the fatty acid for metabolism | Mitochondria, Endoplasmic Reticulum |

Table 2: Putative Precursors and Metabolic Products

| Compound Type | Name | Potential Role |

| Precursor | Oleic Acid | Initial substrate for oxidation |

| Precursor | Linoleic Acid | Initial substrate for oxidation |

| Intermediate | 4-Hydroxyoctadec-2-enoic acid | Potential intermediate in formation or product of reduction |

| Metabolite | Shorter-chain fatty acids | Products of beta-oxidation |

| Metabolite | Dicarboxylic acids | Products of omega-oxidation or cleavage |

Analytical Methodologies for the Detection and Quantification of 4 Oxooctadec 2 Enoic Acid in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the analysis of 4-oxooctadec-2-enoic acid, providing the necessary separation from complex sample components prior to detection and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers various detection methods, with Diode Array Detection (DAD) and Photodiode Array Detection (PDA) being common for compounds with chromophores.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful tool for the analysis of compounds that absorb ultraviolet-visible (UV-Vis) light. The α,β-unsaturated ketone structure within this compound is expected to have a chromophore that allows for its detection using this method. While specific application notes for this compound are not prevalent, the methodology is widely applied to similar organic acids.

For instance, the analysis of other unsaturated organic acids has been successfully performed using reverse-phase HPLC with a C18 column. researchgate.netnih.gov A typical mobile phase might consist of a gradient of an acidic aqueous solution (e.g., water with a small percentage of formic or sulfuric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The DAD detector measures absorbance across a range of wavelengths simultaneously, which aids in the identification and purity assessment of the analyte peak. The detection wavelength for α,β-unsaturated carbonyl compounds generally falls in the range of 200-250 nm. oiv.int

A study on short-chain fatty acids utilized a reverse-phase C18 column with a gradient of sulfuric acid and acetonitrile, and detection at 210 nm. researchgate.net This approach, with adjustments to the gradient and mobile phase composition to suit the more lipophilic nature of this compound, would be a suitable starting point for method development. The validation of such a method would involve assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, with typical R² values for linearity exceeding 0.99. researchgate.net

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Unsaturated Organic Acids

| Parameter | Example Value | Reference |

|---|---|---|

| Column | Reverse-phase C18 | researchgate.net |

| Mobile Phase | Gradient of aqueous acid and acetonitrile | researchgate.net |

| Detection Wavelength | 210 nm | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

This table presents typical parameters for the analysis of short-chain fatty acids, which can be adapted for this compound.

Similar to HPLC-DAD, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) provides multi-wavelength UV-Vis detection. mdpi.com The primary distinction is often in the specific design and terminology used by different manufacturers, but the functional principle remains the same: acquiring a full UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for distinguishing between compounds with different spectral characteristics and for assessing peak purity.

In the analysis of phenolic compounds and flavonoids, HPLC-PDA has been used extensively. mdpi.com The methods often employ C18 columns and gradient elution with mobile phases containing acetonitrile, water, and an acidifier like formic acid to ensure good peak shape for acidic analytes. mdpi.com The ability to extract chromatograms at the wavelength of maximum absorbance for the target analyte enhances sensitivity. For this compound, the PDA detector would allow for the determination of its specific λmax, optimizing its detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Lipid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.

The analysis of fatty acids in various matrices, such as plant oils and biological samples, is routinely performed using GC-MS. nih.govf1000research.com After extraction and derivatization, the sample is injected into the GC, where the FAMEs are separated on a capillary column, often with a polar stationary phase. The separated compounds then enter the mass spectrometer, which provides both identification based on the mass spectrum and quantification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|

| BF₃ in Methanol | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) |

| Trimethylsilylating agents (e.g., BSTFA, MSTFA) | Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) Ester/Ether |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique like HPLC or GC, it provides a high degree of selectivity and sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-ESI-MS), is well-suited for the analysis of polar and thermally labile molecules like this compound. The analysis is typically performed in the negative ion mode, which readily forms the [M-H]⁻ ion from the carboxylic acid moiety.

Tandem mass spectrometry (MS/MS) is crucial for obtaining structural information. By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragmentation patterns can help to confirm the structure of the fatty acid, including the position of the oxo group and the double bond, although the latter can sometimes be challenging.

While a specific ESI-MS/MS spectrum for this compound is not widely published, studies on other oxo-fatty acids demonstrate the utility of this technique. For example, in the analysis of oxopalmitic and oxostearic acids, ESI-MS in negative mode was used, and MS/MS spectra revealed characteristic fragments, such as the loss of CO₂. The fragmentation patterns are often specific to the position of the oxo group along the fatty acid chain, aiding in isomer differentiation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2Z)-2,3-Dichloro-4-oxobut-2-enoic acid |

| Acetonitrile |

| Formic acid |

| Sulfuric acid |

| Methanol |

| Oxopalmitic acid |

| Oxostearic acid |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Oxidative Lipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in the field of oxidative lipidomics due to its high sensitivity and specificity in analyzing complex biological mixtures. nih.gov This method is ideal for the detection and quantification of specific oxidized fatty acids, such as this compound, even at trace levels. nih.govresearchgate.net

The typical workflow begins with lipid extraction from a biological matrix (e.g., plasma, tissue) using a liquid-liquid extraction protocol, often after the addition of a synthetic internal standard for accurate quantification. nih.gov The sample then undergoes hydrolysis, commonly a base hydrolysis, to liberate the fatty acids. nih.gov

Chromatographic separation is most often achieved using reversed-phase high-performance liquid chromatography (HPLC), typically with a C18 column. nih.gov A gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile is used to separate the fatty acids based on their polarity. nih.gov In this system, oxo-fatty acids will elute in a predictable order relative to other oxidized species like hydroxy or epoxy fatty acids. nih.gov

Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is commonly used for fatty acids, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ precursor ion. For this compound (molar mass: 294.43 g/mol ), the precursor ion would have an m/z of 293.4.

Tandem mass spectrometry (MS/MS) is then used for specific detection and structural confirmation. The precursor ion is selected and subjected to collision-induced dissociation (CID), which generates a unique fragmentation pattern. For an oxidized fatty acid, these fragments often arise from charge-remote fragmentation and can indicate the position and type of modification. nih.gov Likely fragments for this compound would include neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as characteristic cleavages along the fatty acyl chain that help to pinpoint the location of the oxo group. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. nih.govlipidmaps.org

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Structural Confirmation

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is an analytical technique renowned for its exceptionally high resolving power and mass accuracy. nih.govresearchgate.net While LC-MS/MS is used for quantification, FT-ICR-MS is primarily employed for the unambiguous confirmation of a compound's elemental composition. nih.gov In the context of lipidomics, distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas—is a significant challenge that high-resolution mass spectrometry can overcome. nih.gov

For this compound, the elemental formula is C₁₈H₃₀O₃. Its calculated monoisotopic mass is 294.21949 Da. An FT-ICR mass spectrometer can measure this mass with sub-parts-per-million (ppm) accuracy, which is crucial for differentiating it from other potential lipids or metabolites with the same nominal mass of 294 Da but different chemical formulas. This high level of precision provides strong evidence for the elemental composition and is a critical step in the structural confirmation of novel or uncharacterized metabolites. nih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton would be expected. The vinylic protons on the α,β-unsaturated system (H-2 and H-3) would appear in the downfield region, typically between 6.0 and 7.5 ppm, with their chemical shifts and coupling constants being characteristic of the trans configuration. The protons on the carbon adjacent to the ketone (H-5) would likely resonate around 2.5-2.8 ppm. The long methylene (B1212753) (-(CH₂)₁₂-) chain would produce a large, complex signal in the 1.2-1.6 ppm region, while the terminal methyl (CH₃) group would appear as a triplet around 0.9 ppm. acs.org The acidic proton of the carboxylic acid would be a broad singlet, potentially very far downfield (>10 ppm), depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbons are the most downfield, with the ketone carbon (C-4) expected around 195-205 ppm and the carboxylic acid carbon (C-1) around 170-180 ppm. nih.gov The olefinic carbons (C-2 and C-3) of the α,β-unsaturated system would be found in the 120-150 ppm range. nih.govcdnsciencepub.com The carbon alpha to the ketone (C-5) would be in the 30-40 ppm range, while the carbons of the long alkyl chain would populate the 20-35 ppm region, and the terminal methyl carbon would be the most upfield signal at approximately 14 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| 1 (-COOH) | >10 (broad s) | ~170-180 |

| 2 (=CH-) | ~6.0-6.5 (d) | ~125-135 |

| 3 (-CH=) | ~6.8-7.2 (dt) | ~140-150 |

| 4 (C=O) | - | ~195-205 |

| 5 (-CH₂-) | ~2.5-2.8 (t) | ~30-40 |

| 6-17 (-(CH₂)₁₂-) | ~1.2-1.6 (m) | ~20-35 |

| 18 (-CH₃) | ~0.9 (t) | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, several characteristic absorption bands would be prominent.

A very broad absorption band would be observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spcmc.ac.in The spectrum would also feature two distinct carbonyl (C=O) stretching absorptions. Because of conjugation with the double bond, the ketone C=O stretch would appear at a lower wavenumber, typically in the 1665-1685 cm⁻¹ region. orgchemboulder.com The carboxylic acid C=O stretch would be expected at a higher wavenumber, around 1700-1725 cm⁻¹. The carbon-carbon double bond (C=C) stretch of the conjugated system would show a moderate absorption around 1620-1640 cm⁻¹. Finally, the C-H stretching vibrations of the long alkyl chain would be visible as strong, sharp peaks in the 2850-2960 cm⁻¹ region. libretexts.org

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Alkyl | C-H stretch | 2850-2960 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Ketone (Conjugated) | C=O stretch | 1665-1685 | Strong |

| Alkene (Conjugated) | C=C stretch | 1620-1640 | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about conjugated electronic systems within a molecule. The α,β-unsaturated keto-acid moiety in this compound constitutes a chromophore that absorbs UV light. This absorption corresponds to a π → π* electronic transition of the conjugated system. youtube.com

For acyclic α,β-unsaturated ketones (enones), the base value for the maximum wavelength of absorption (λmax) is typically around 215 nm. libretexts.org The presence of substituents on the double bond can cause a bathochromic (red) shift to longer wavelengths. Based on Woodward-Fieser rules, which are empirical correlations used to predict λmax, the specific value for this compound would be calculated starting from a base value for an acyclic enone. youtube.comyoutube.com The presence of the alkyl group at the β-position would contribute to a shift, resulting in an expected λmax in the range of 220-240 nm. The weak n → π* transition would occur at a longer wavelength, typically above 300 nm, but with a much lower intensity. youtube.com

Biological Activities and Preclinical Investigations of 4 Oxooctadec 2 Enoic Acid

Antimicrobial Efficacy Assessments

(E)-4-oxooctadec-2-enoic acid is a bioactive fatty acid that has been isolated from the fruit bodies of the mushroom Hygrophorus eburneus, commonly known as the ivory waxy cap. wikipedia.org This compound belongs to a group of several γ-oxocrotonate derivatives identified from this fungal source. wikipedia.org

Initial laboratory tests on a group of eight fatty acids isolated from Hygrophorus eburneus, which included (E)-4-oxooctadec-2-enoic acid, have demonstrated general bactericidal activity. capes.gov.brresearchgate.netscispace.comgrafiati.com However, detailed investigations into its efficacy against specific bacterial strains are limited in the available scientific literature.

While broad antibacterial action has been reported for the group of compounds containing (E)-4-oxooctadec-2-enoic acid, specific preclinical studies detailing its minimum inhibitory concentration (MIC) or other efficacy metrics against Staphylococcus aureus are not available in the reviewed literature. researchgate.netresearchgate.net

Similarly, although general bactericidal properties have been noted, specific research focusing on the activity of (E)-4-oxooctadec-2-enoic acid against the Gram-negative bacterium Pseudomonas aeruginosa has not been detailed in the available scientific reports. uni-halle.de

Initial screenings have indicated that (E)-4-oxooctadec-2-enoic acid possesses fungicidal activity. wikipedia.orgcapes.gov.brscispace.com These findings are part of a broader assessment of fatty acids isolated from Hygrophorus eburneus. wikipedia.org Despite these initial observations, comprehensive studies detailing the scope and mechanism of its fungicidal action have not been published.

Interactive Table: Summary of Antimicrobial Data for 4-Oxooctadec-2-enoic Acid

The following table summarizes the available data. Due to the limited specific research on this compound, detailed quantitative results are not available.

| Activity | Target Organism | Findings | Data Availability |

| Antibacterial | Gram-Positive & Gram-Negative | General bactericidal activity noted in initial tests. capes.gov.brresearchgate.net | No specific MIC values reported. |

| Antibacterial | Staphylococcus aureus | Not specifically reported. | No data available. |

| Antibacterial | Pseudomonas aeruginosa | Not specifically reported. | No data available. |

| Fungicidal | General Fungi | General fungicidal activity noted in initial tests. wikipedia.orgscispace.com | No specific MIC values reported. |

Antibacterial Properties Against Gram-Positive and Gram-Negative Strains

Anti-Inflammatory Effects in Preclinical Models

A review of the available scientific literature did not yield any preclinical investigations into the potential anti-inflammatory effects of this compound.

There is currently no published research or data regarding the ability of this compound to modulate key pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), or tumor necrosis factor-alpha (TNF-α).

Insufficient Data Available to Generate Article on this compound

A comprehensive search for biological and preclinical data on the chemical compound this compound has yielded insufficient information to construct the requested scientific article. Despite extensive queries targeting its specific effects on cellular inflammation, angiogenesis, and cancer cell proliferation, the existing body of scientific literature does not appear to contain the detailed research findings necessary to fulfill the user's request.

The planned article, "," was structured to detail the compound's impact on various in vitro and in vivo models. However, searches for specific data points, such as its effect on RAW264.7 macrophage cells, its use in preclinical inflammation models, its influence on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and migration, its role in mouse cornea neovascularization, and its cytotoxicity against oral and other human cancer cell lines, did not return relevant studies.

Therefore, without the necessary primary research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. Further experimental research directly investigating the biological activities of this compound would be required to provide the information needed for such an article.

Anti-Proliferative and Cytotoxic Effects in Preclinical Cancer Research

Investigations in in vivo Preclinical Cancer Models

A comprehensive review of scientific literature did not yield specific studies investigating the effects of this compound in in vivo preclinical cancer models. Research in this specific area concerning this compound is not publicly available at this time.

Enzyme Inhibitory Activities (from related compounds/derivatives)

Inhibition of 2-Deoxy-D-gluconate 3-Dehydrogenase

There is currently no available scientific literature describing the inhibitory effects of this compound on the enzyme 2-Deoxy-D-gluconate 3-dehydrogenase.

2-Deoxy-D-gluconate 3-dehydrogenase (EC 1.1.1.125) is an oxidoreductase enzyme. wikipedia.orgnih.gov It catalyzes the chemical reaction that converts 2-deoxy-D-gluconate to 3-dehydro-2-deoxy-D-gluconate, using NAD+ as an acceptor. wikipedia.orgontosight.ai This enzyme, also known as 2-deoxygluconate dehydrogenase, is involved in the metabolic pathways of pentose (B10789219) and glucuronate interconversions. wikipedia.org Its activity is typically measured by observing the reduction of NAD+ to NADH. ontosight.ai

Carbonic Anhydrase Isoenzyme Inhibition (for derivatives)

While direct data on this compound is limited, research on structurally related compounds, specifically (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, has demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes. Carbonic anhydrases are crucial metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

Studies on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives revealed potent inhibition of the cytosolic isoenzymes hCA I and hCA II. nih.govtandfonline.com These derivatives exhibited strong inhibitory activity, with inhibition constants (Kᵢ) in the low nanomolar range. nih.govtandfonline.com

The key findings from these studies are summarized below:

Potent Inhibition: All tested butenoic acid derivatives (4a-4m) showed potent, low nanomolar inhibition against both hCA I and hCA II. tandfonline.com

Isoenzyme Affinity: The derivatives generally displayed a higher affinity for the hCA II isoform compared to hCA I. tandfonline.com

Inhibition Range: The Kᵢ values for these derivatives against hCA I were in the range of 1.85 ± 0.58 to 5.04 ± 1.46 nM. nih.gov For hCA II, the Kᵢ values ranged from 2.01 ± 0.52 to 2.94 ± 1.31 nM. nih.gov

The table below presents the inhibitory activities (Kᵢ values) of selected (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives against hCA I and hCA II.

| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) [nM] |

| 4a-4m Series | hCA I | 1.85 ± 0.58 to 5.04 ± 1.46 |

| 4a-4m Series | hCA II | 2.01 ± 0.52 to 2.94 ± 1.31 |

Data sourced from a study on (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. nih.gov

Effects on Cell Signaling Pathways

Nuclear Factor-κB (NF-κB) Signaling Modulation

No specific research was identified that directly examines the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway by this compound.

The NF-κB pathway is a critical signaling cascade involved in regulating cellular responses to a variety of stimuli, including stress and free radicals. nih.gov It plays a central role in inflammation, cell survival, and the production of cytokines. nih.gov The NF-κB protein family consists of several members, and its signaling is broadly categorized into canonical (classical) and non-canonical (alternative) pathways, which together orchestrate complex processes like cancer-related inflammation and cellular proliferation. nih.govnih.gov

JAK/STAT Pathway Interactions

Specific investigations into the interactions of this compound with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway have not been reported in the available scientific literature.

The JAK/STAT pathway is a primary signal transduction cascade for numerous cytokines and growth factors. nih.govnih.gov The pathway involves three main components: cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Upon activation by extracellular signals like interferons and interleukins, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in critical cellular processes such as proliferation, differentiation, and immune response. nih.govnih.gov

MAPK Pathway Analysis

The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory conditions. Research on related oxo fatty acids suggests potential modulatory effects on this pathway.

A structurally related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to inhibit the lipopolysaccharide (LPS)-stimulated activation of MAPKs (pERK1/2, pJNK, and p-p38) in murine macrophage cells. mdpi.com This inhibition of MAPK signaling contributes to its anti-inflammatory effects. mdpi.com The study demonstrated that 13-KODE's anti-inflammatory action in RAW 264.7 macrophages involves the suppression of ROS accumulation and MAPK activities, alongside the activation of NF-κB signaling and an increase in Nrf-2/HO-1 signaling. mdpi.com

Table 1: Effects of a Related Oxo-Fatty Acid on MAPK Signaling

| Compound | Cell Line | Key Findings | Reference |

|---|

Influence on Apoptosis and Cell Proliferation Pathways

Apoptosis, or programmed cell death, is a vital physiological process for removing damaged or unwanted cells. mdpi.com Dysregulation of apoptosis is a hallmark of cancer. Several studies on unsaturated fatty acid derivatives indicate their potential to modulate apoptotic pathways.

For instance, ω-Hydroxyundec-9-enoic acid (ω-HUA), an unsaturated hydroxyl fatty acid derivative, has been found to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov This induction of apoptosis is mediated through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, leading to the cleavage of caspases-6, -9, and poly (ADP-ribose) polymerase (PARP). nih.gov In another study, 18beta-glycyrrhetinic acid demonstrated protective effects against hydrogen peroxide-induced apoptosis in intestinal epithelial cells by activating the PI3K/Akt signaling pathway. mdpi.com

These findings suggest that unsaturated fatty acids and their derivatives can influence cell survival and death through various mechanisms, including the induction of cellular stress and modulation of key signaling pathways.

Interference with Bacterial Communication and Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, rendering them resistant to antibiotics. nih.gov Fatty acid signaling molecules have emerged as key players in regulating biofilm formation and dispersion.

One such molecule, cis-2-decenoic acid, produced by Pseudomonas aeruginosa, has been shown to control biofilms through multiple mechanisms. nih.gov It can prevent biofilm formation, induce the dispersion of established biofilms, and modulate the persister cell sub-population, which is highly tolerant to antibiotics. nih.gov This fatty acid has been observed to induce a dispersion response in a variety of Gram-negative and Gram-positive bacteria, as well as in yeast. nih.gov Another related compound, (E)-4-oxonon-2-enoic acid, produced by Streptomyces olivaceus, has demonstrated antibiotic activity. nih.gov

Table 2: Biofilm-Related Activities of Related Fatty Acids

| Compound | Organism(s) | Activity | Reference |

|---|---|---|---|

| cis-2-decenoic acid | Pseudomonas aeruginosa, various bacteria and yeast | Impairs biofilm formation, induces biofilm dispersion. | nih.gov |

Other Reported Biological Activities (from related compounds/derivatives)

Cytoprotective Properties

Studies on related compounds suggest potential cytoprotective effects. For example, the monoterpene (-)-Carveol has been shown to exhibit gastroprotective activity in animal models. nih.gov Its mechanism of action involves the participation of sulfhydryl groups, nitric oxide, and prostaglandins (B1171923), which are crucial for protecting the gastric mucosa. nih.gov

Antiulcer Activities

The gastroprotective effects of related compounds often translate to antiulcer activities. (-)-Carveol demonstrated significant reduction of ulcerative lesions in various gastric ulcer models, including those induced by ethanol, stress, and NSAIDs. nih.gov Its antiulcer properties are attributed to both antisecretory and cytoprotective mechanisms. nih.gov

Kynurenine-3-hydroxylase Inhibitory Activity

Kynurenine-3-hydroxylase (now more commonly known as kynurenine (B1673888) 3-monooxygenase or KMO) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Inhibition of this enzyme is being explored as a therapeutic strategy for neurodegenerative diseases. A class of inhibitors derived from 4-phenyl-4-oxo-butanoic acid has been identified, with 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid emerging as potent derivatives.

Human Cytomegalovirus Protease Inhibiting Activity

While direct studies on the human cytomegalomegalovirus (HCMV) protease inhibiting activity of this compound are not extensively documented in publicly available research, investigations into structurally related compounds provide significant insights. Research has shown that certain aryl- and heteroaryl-substituted 4-oxobut-2-enoic acids and their derivatives are recognized as a class of compounds with noteworthy pharmacological properties, including the inhibition of human cytomegalomegalovirus protease. researchgate.net

These findings suggest that the α,β-unsaturated keto acid moiety is a key pharmacophore for this antiviral activity. The electrophilic nature of the α,β-unsaturated ketone can potentially react with nucleophilic residues, such as cysteine or serine, within the active site of the HCMV protease, leading to its inhibition. The long aliphatic chain of this compound would significantly influence its physicochemical properties, such as lipophilicity, which could affect its ability to penetrate viral and host cell membranes to reach the target enzyme.

Further research focusing specifically on long-chain 4-oxo-2-enoic acids is necessary to elucidate the precise structure-activity relationship and to determine if the C18 chain of this compound enhances or diminishes the inhibitory activity against HCMV protease compared to its shorter-chain or aryl-substituted analogs.

| Compound Class | Biological Activity | Reference |

| Aryl- and heteroaryl-substituted 4-oxobut-2-enoic acid derivatives | Human cytomegalovirus protease inhibition | researchgate.net |

Flower-Inducing Activity of Related Analogs

Analogs of this compound have been identified as possessing flower-inducing activity in plants. A patented invention discloses that fatty acids with a specific range of carbon atoms and functional groups can induce flower bud formation. google.com Specifically, fatty acids containing 4 to 24 carbon atoms that have an oxo group are cited for this activity. google.com

This compound, with its 18-carbon chain and a ketone group at the C-4 position, falls squarely within this described class of molecules. The patent further specifies that for flower-inducing activity, the number of carbon atoms is preferably between 14 and 22, with 18 carbons being most preferable. google.com The presence and number of double bonds also play a role, with a preference for two to five double bonds. google.com

The mechanism by which these oxo-fatty acids induce flowering is likely related to their role as signaling molecules in plant development. It is known that very-long-chain fatty acids (VLCFAs) and their derivatives are crucial for various aspects of plant growth and morphogenesis, including the formation of reproductive organs. researchgate.netnih.govnih.gov These compounds are components of cell membranes and signaling pathways that regulate cell division and differentiation, processes that are fundamental to the transition from vegetative growth to flowering. researchgate.net

The structural features of this compound and its analogs, namely the long aliphatic chain and the reactive α,β-unsaturated ketone, likely interact with specific protein targets or cellular pathways that trigger the cascade of gene expression leading to flower initiation.

| Compound Class | Activity | Preferred Carbon Chain Length | Preferred Number of Double Bonds | Reference |

| Fatty acids with an oxo group | Inducing flower bud formation | 14-22 (most preferably 18) | 2-5 | google.com |

Mechanisms of Action at the Molecular and Cellular Levels

Interactions with Cellular Membranes and Components

The structure of enoic fatty acids, including 4-oxooctadec-2-enoic acid, suggests a capacity for interaction with cellular membranes. These molecules are amphipathic, possessing both a hydrophilic carboxylic acid head and a long hydrophobic hydrocarbon tail. This property facilitates their insertion into the phospholipid bilayers of cell membranes.

Research on cis-2-decenoic acid (C2DA), a short-chain fatty acid, demonstrates that its structure can increase membrane permeability. austinpublishinggroup.com The presence of a double bond creates a "kink" in the hydrocarbon chain, which may disrupt the orderly packing of membrane phospholipids. austinpublishinggroup.com This disruption can lead to permeabilization of the cell membrane, allowing for an increased influx of substances that would otherwise be excluded. austinpublishinggroup.comresearchgate.net Studies using a fluorescent probe, 1-N-phenylnaphthylamine (NPN), have shown that exposure to C2DA significantly increases its uptake in both S. aureus and P. aeruginosa, indicating membrane damage. austinpublishinggroup.com It is plausible that this compound, with its longer aliphatic chain and reactive enone group, could engage in similar interactions, potentially altering membrane fluidity, integrity, and the function of membrane-bound proteins.

Modulation of Gene Expression and Protein Synthesis

Oxo-fatty acids have been identified as modulators of gene expression, particularly in the context of inflammatory responses. Polyunsaturated fatty acids and their metabolites are known to affect the expression of early genes in response to mitogenic or inflammatory stimuli. nih.gov

Specific research on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), an OFA derived from the plant Salicornia herbacea, has shown that it can significantly reduce the expression of pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated macrophage cells, 13-KODE was found to decrease the gene expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). mdpi.com This modulation of gene expression is a critical component of its anti-inflammatory effects. Similarly, 8-oxo-9-octadecenoic acid (OOA) was found to downregulate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, key enzymes in the inflammatory cascade. nih.gov Given these precedents, this compound may also possess the ability to influence cellular behavior by altering the transcriptional landscape, particularly genes involved in inflammation and cell signaling.

Enzymatic Targets and Receptor Binding Mechanisms

The enone moiety of oxo-fatty acids is a reactive electrophilic center, making it a likely candidate for interacting with nucleophilic residues (like cysteine or histidine) in proteins, thereby targeting specific enzymes and receptors.

Enzymatic Targets: Derivatives of 4-oxo-2-enoic acids have been shown to be potent enzyme inhibitors. For instance, a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives demonstrated strong inhibitory activity against human carbonic anhydrase I and II isoenzymes, with inhibition constants (Ki) in the low nanomolar range. nih.gov Other key inflammatory enzymes, such as iNOS and COX-2, are also targeted. Studies on 8-oxo-9-octadecenoic acid (OOA) revealed that it dramatically decreased the expression levels of both COX-2 and iNOS in LPS-stimulated macrophages. nih.gov

Receptor Binding: Several oxo-fatty acids have been identified as ligands for G-protein coupled receptors (GPCRs), which are crucial in cell signaling. The gut microbiota metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been shown to exert its immunomodulatory effects through GPCRs. nih.govfrontiersin.org In vitro experiments suggest the involvement of GPR40 and GPR120 in the effects of γKetoC on dendritic cells. nih.govfrontiersin.org Another metabolite, KetoC, has been shown to inhibit inflammatory cytokine expression in a manner that is mitigated by a GPR120 antagonist. frontiersin.org These findings highlight a key mechanism where OFAs can act as signaling molecules, binding to specific cell surface receptors to initiate an intracellular response.

Table 1: Summary of Enzymatic and Receptor Targets for Structurally Related Oxo-Fatty Acids

| Compound | Target | Observed Effect | Reference |

|---|---|---|---|

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | Carbonic Anhydrase I & II | Strong competitive inhibition | nih.gov |

| 8-oxo-9-octadecenoic acid (OOA) | iNOS, COX-2 | Downregulation of protein expression | nih.gov |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | GPR40, GPR120 | Agonist activity, leading to anti-inflammatory effects | nih.govfrontiersin.org |

| KetoC (10-oxo-cis-12-octadecenoic acid) | GPR120 | Agonist activity, inhibition of inflammatory cytokines | frontiersin.org |

Role in Oxidative Stress and Lipid Peroxidation Pathways

This compound is structurally related to molecules that are end-products of lipid peroxidation, a major pathway of oxidative stress. Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. mdpi.com This process is initiated by reactive oxygen species (ROS) and can be amplified by the presence of iron through the Fenton reaction. mdpi.comnih.gov

The peroxidation of lipids generates a variety of reactive aldehydes and ketones, including 4-hydroxy-trans-2-nonenal (4-HNE) and 4-oxo-trans-2-nonenal (4-ONE). researchgate.net These molecules are highly reactive and are implicated in cellular damage and dysfunction. researchgate.net The accumulation of these lipid peroxidation products is a hallmark of oxidative stress and is linked to the pathogenesis of numerous diseases. researchgate.net

Furthermore, some unsaturated fatty acid derivatives can actively induce ROS production. For example, ω-hydroxyundec-9-enoic acid (ω-HUA) was shown to significantly increase the quantity of ROS in non-small cell lung cancer cells, which in turn triggered endoplasmic reticulum stress and apoptosis. nih.gov The generation of ROS was a critical upstream event for the observed cellular effects. nih.gov Given its structure as an α,β-unsaturated oxo-fatty acid, this compound is likely involved in the complex interplay of lipid peroxidation and oxidative stress, both as a potential product of such pathways and as a molecule capable of influencing cellular redox balance.

Influence on Inflammatory and Angiogenic Signaling Cascades

A significant body of research points to the potent anti-inflammatory properties of oxo-fatty acids, which are mediated by their influence on key signaling cascades.

Inflammatory Signaling: Oxo-fatty acids have been demonstrated to suppress inflammatory responses by inhibiting central signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.comnih.gov

NF-κB Pathway: 13-KODE was found to inhibit the LPS-stimulated nuclear translocation of the NF-κB p65 subunit, a critical step in activating the expression of pro-inflammatory genes. mdpi.com Similarly, 8-OOA inhibited LPS-induced NF-κB signaling by reducing the phosphorylation of IκB-α and the p50 protein. nih.gov

MAPK Pathway: Both 8-OOA and 13-KODE have been shown to inhibit the phosphorylation of key MAPK members, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). mdpi.comnih.gov

This inhibition of upstream signaling cascades leads to a marked reduction in the production of pro-inflammatory mediators and cytokines. Studies have consistently shown that compounds like γKetoC, OOA, and 13-KODE significantly suppress the LPS-induced production of nitric oxide (NO), TNF-α, IL-6, and IL-1β in macrophages and dendritic cells. mdpi.comnih.govnih.govfrontiersin.org There is currently limited specific information regarding the influence of this compound on angiogenic signaling cascades.

Table 2: Effects of Related Oxo-Fatty Acids on Inflammatory Signaling

| Compound | Inhibited Pathway | Reduced Mediators/Cytokines | Reference |

|---|---|---|---|

| 8-oxo-9-octadecenoic acid (OOA) | NF-κB (IκB-α, p50), MAPK (JNK, ERK) | NO, TNF-α, IL-6 | nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | NF-κB (p65 nuclear translocation), MAPK (ERK, JNK, p38) | TNF-α, IL-1β | mdpi.com |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | NRF2 Pathway, GPCR Signaling | IL-6, IL-12 | nih.govfrontiersin.org |

Synthetic Methodologies for 4 Oxooctadec 2 Enoic Acid and Its Derivatives

Total Chemical Synthesis Strategies

The complete chemical synthesis of 4-oxooctadec-2-enoic acid and related compounds often involves multi-step sequences that build the carbon backbone and introduce the required functional groups. These strategies provide flexibility in creating diverse analogs for structure-activity relationship studies. nih.gov

A crucial step in many syntheses of α,β-unsaturated carbonyl compounds is the formation of the carbon-carbon double bond. The Wittig reaction is a widely employed and powerful method for this transformation. mnstate.edu It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org This reaction is highly versatile for converting carbonyl compounds into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

For the synthesis of (E)-4-oxoalk-2-enoic acids, a common approach involves the Wittig reaction between a keto-phosphorane and glyoxalic acid. jocpr.com This method has been successfully used to synthesize (E)-4-oxonon-2-enoic acid and its analogs in a single step. jocpr.com The geometry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

Carbon Chain Elongation Techniques

The construction of the long aliphatic chain of this compound necessitates effective carbon chain elongation methods. In biological systems, fatty acid synthases extend carbon chains iteratively. nih.gov Chemical synthesis mimics this process through various techniques.

One common strategy involves the iterative addition of two-carbon units, mirroring the process of fatty acid biosynthesis where acetyl-CoA is converted to malonyl-ACP for chain extension. youtube.comyoutube.com This can be achieved through a cycle of condensation, reduction, dehydration, and another reduction. allen.in Microsomal systems are particularly important for producing the long-chain fatty acids (18-24 carbons) required for processes like nerve cell myelination. allen.in These systems add two-carbon units to a precursor like palmitoyl-CoA to form stearoyl-CoA. allen.in

Synthetic pathways can also utilize a recursive "+1" strategy to extend the carbon chain of 2-ketoacids, which has been engineered from enzymes involved in leucine (B10760876) biosynthesis. nih.gov Another approach involves the Claisen condensation reaction catalyzed by 3-ketoacyl-CoA thiolase (KAT), which links two acyl-CoA molecules to achieve carbon chain elongation. researchgate.net

Stereoselective Synthesis Approaches for Analogues

The synthesis of chiral analogs of this compound requires stereoselective methods to control the configuration of stereocenters.

Chiral sulfones are valuable building blocks in asymmetric synthesis. rsc.org Recent advancements have enabled the rapid synthesis of β-chiral sulfones through nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes. acs.org This dual-catalysis approach allows for the one-step assembly of the carbon skeleton with controlled enantioselectivity. acs.org The use of chiral sulfoxide (B87167) ligands has also been instrumental in asymmetric catalysis. nih.gov The development of methods for the asymmetric synthesis of chiral organosulfur compounds, such as those using N-sulfinyloxazolidinones, provides access to enantiopure sulfinyl derivatives that can serve as chiral auxiliaries. acs.org

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of chiral vicinal diols from alkenes. nih.govresearchgate.net This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high levels of enantioselectivity. rroij.comresearchgate.netwikipedia.org The resulting chiral diols are versatile intermediates in the total synthesis of various natural products. nih.govresearchgate.net

The SAD reaction is highly site-selective, typically favoring the oxidation of the most electron-rich double bond in a molecule. wikipedia.org The choice of the chiral ligand, either (DHQ)2-PHAL (in AD-mix-α) or (DHQD)2-PHAL (in AD-mix-β), determines the stereochemical outcome of the dihydroxylation. rroij.com This method has been successfully applied in the synthesis of complex natural products containing multiple stereocenters. researchgate.net

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing fatty acids and their derivatives. mdpi.com These methods operate under mild reaction conditions and often exhibit high regioselectivity and stereoselectivity. wur.nl

Biocatalytic approaches have been developed for the conversion of fatty acids into valuable chemicals. For instance, a biocatalytic cascade using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) can convert fatty acids into fatty amines. rsc.org Another example is the use of a P450 monooxygenase and an α-hydroxyacid oxidase in a one-pot cascade to convert saturated fatty acids to α-ketoacids with internal recycling of the oxidant H₂O₂. nih.gov Fatty acid hydratases have also been employed for the selective conversion of unsaturated fatty acids to hydroxy fatty acids. wur.nl These enzymatic transformations highlight the potential of biocatalysis in the sustainable production of functionalized fatty acids. mdpi.com

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, allowing researchers to explore the impact of different functional groups and chain lengths on the compound's biological activity. Methodologies for creating these analogues primarily involve well-established organic reactions, adapted for long-chain fatty acid structures.

A prominent and straightforward method for synthesizing (E)-4-oxoalk-2-enoic acids is the Wittig reaction. jocpr.com This approach involves the reaction of a stabilized phosphorane with glyoxylic acid. jocpr.com For the synthesis of analogues of this compound with varying alkyl chain lengths, the corresponding acyl chloride is used to prepare the necessary keto-phosphorane intermediate. jocpr.com

Another significant class of derivatives is formed by modifying the carboxylic acid group, most commonly through amidation. The synthesis of amide derivatives is often pursued to alter the molecule's pharmacokinetic properties and to explore new binding interactions with biological targets. nih.gov

Research Findings on Synthetic Methodologies

Research in this area has led to the development of general protocols for the synthesis of various (E)-4-oxoalk-2-enoic acids and their derivatives.

Wittig Reaction for (E)-4-Oxoalk-2-enoic Acids:

A general and efficient one-step synthesis of (E)-4-oxoalk-2-enoic acids utilizes the Wittig reaction between a keto-phosphorane and glyoxylic acid. jocpr.com The reaction is typically carried out at room temperature in a solvent mixture like chloroform (B151607) and methanol (B129727). jocpr.com This method has been successfully applied to synthesize a range of analogues, including (E)-4-oxonon-2-enoic acid, with yields generally ranging from 59-68%. jocpr.com The required keto-phosphoranes are prepared by acylating ethyl(triphenylphosphoranylidene)acetate with the appropriate acid chlorides, followed by decarboxylative hydrolysis. jocpr.com

Aldol (B89426) Condensation:

Microwave-assisted aldol condensation represents another effective route to 4-oxo-2-butenoic acid derivatives. researchgate.net This method involves the reaction of a methyl ketone with glyoxylic acid. researchgate.net While broadly applicable, the specific conditions, such as the choice of catalyst (e.g., p-toluenesulfonic acid or pyrrolidinium (B1226570) acetate), may vary depending on the nature of the ketone's substituent. researchgate.net

Synthesis of Amide Derivatives:

Amide derivatives of related oxo-enoic acids have been synthesized to explore their biological activities. For instance, a series of amides of (E)-9-oxooctadec-10-en-12-ynoic acid were prepared by coupling the carboxylic acid with various amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane. nih.gov This approach provides a versatile means to generate a library of amide derivatives for SAR studies.

The following tables summarize the synthetic methodologies and the types of analogues and derivatives that have been prepared based on the available literature.

Table 1: Synthesis of (E)-4-Oxoalk-2-enoic Acid Analogues via Wittig Reaction

| Product | Starting Phosphorane | Reagent | Yield (%) | Reference |

| (E)-4-Oxonon-2-enoic acid | 1-Oxoheptylidenetriphenylphosphorane | Glyoxylic acid | 67 | jocpr.com |

| (E)-4-Oxodec-2-enoic acid | 1-Oxooctylidenetriphenylphosphorane | Glyoxylic acid | 65 | jocpr.com |

| (E)-4-Oxoundec-2-enoic acid | 1-Oxononylidenetriphenylphosphorane | Glyoxylic acid | 68 | jocpr.com |

| (E)-4-Oxododec-2-enoic acid | 1-Oxodecylidenetriphenylphosphorane | Glyoxylic acid | 66 | jocpr.com |

Table 2: Synthesis of Amide Derivatives of a Related Oxo-Enoic Acid

| Parent Compound | Amine | Coupling Reagents | Solvent | Reference |

| (E)-9-Oxooctadec-10-en-12-ynoic acid | Various primary and secondary amines | HATU, DIPEA | Dichloromethane | nih.gov |

Integration Within Lipidomics Research

Identification as an Oxidized Fatty Acid Mediator

4-Oxooctadec-2-enoic acid is classified as a γ-oxocrotonate fatty acid. Its structure, featuring a ketone group and a double bond in a specific configuration, is a result of oxidative processes. This compound has been identified and isolated from natural sources, notably the fungus Hygrophorus eburneus. In this context, it has been shown to possess both fungicidal and bactericidal properties, suggesting its role as a mediator in inter-species interactions, such as defense mechanisms in its source organism.

While its role as a signaling molecule in microorganisms is suggested by its antimicrobial activities, its function as an endogenous mediator within mammalian systems is a subject of ongoing research. The identification of such oxidized fatty acids is often a precursor to understanding their broader roles in biological systems.

Role in the Lipidome and Cellular Signaling Networks

The lipidome, which encompasses the entirety of lipids in a biological system, is a dynamic network where oxidized fatty acids can act as potent signaling molecules. Although the specific signaling pathways modulated by this compound are not yet fully elucidated, parallels can be drawn with other known keto fatty acids. These related compounds are involved in a variety of cellular processes.

Potential Roles of this compound in Cellular Signaling:

| Potential Area of Impact | Description of a Potential Role |

| Inflammatory Response | Many oxidized fatty acids are key regulators of inflammation. It is plausible that this compound could modulate inflammatory pathways, either promoting or resolving inflammation depending on the cellular context. |

| Cellular Proliferation and Apoptosis | Keto fatty acids have been shown to influence cell growth and programmed cell death. This compound could potentially play a role in regulating the cell cycle or inducing apoptosis in specific cell types. |

| Metabolic Regulation | As a fatty acid derivative, it may be involved in the regulation of lipid metabolism and energy homeostasis. |

The integration of this compound into the broader landscape of cellular signaling networks is an active area of investigation. Its presence in the lipidome could have significant implications for understanding the complex interplay of lipid molecules in health and disease.

Methodological Advancements in Oxidative Lipidomics relevant to this compound

The study of specific oxidized lipids like this compound has been made possible by significant advancements in analytical techniques, particularly within the field of oxidative lipidomics.

Key Methodologies:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the analysis of oxidized fatty acids. It allows for the separation, identification, and quantification of low-abundance lipid species from complex biological samples. The high sensitivity and specificity of LC-MS/MS are crucial for distinguishing between structurally similar isomers of oxidized fatty acids.

Derivatization Strategies: To enhance the detection and ionization of keto fatty acids by mass spectrometry, various chemical derivatization methods can be employed. These methods can improve the chromatographic separation and provide more informative fragmentation patterns for structural elucidation.

Lipidomics Databases and Software: The development of comprehensive lipid databases and specialized software has been instrumental in the high-throughput analysis of lipidomics data. These tools aid in the identification of known and novel oxidized lipids by matching experimental data with theoretical fragmentation patterns and retention times.

These methodological advancements are critical for accurately profiling the lipidome and for uncovering the precise biological roles of specific oxidized fatty acids such as this compound. The continued refinement of these techniques will undoubtedly shed more light on the intricate functions of this and other related molecules.

Research Gaps and Future Academic Directions

Elucidation of Comprehensive Biosynthetic Pathways

A significant chasm in our knowledge is the complete biosynthetic pathway of 4-Oxooctadec-2-enoic acid. While it is known to be a product of fungal metabolism, the specific enzymatic machinery and genetic blueprints responsible for its synthesis remain uncharacterized. Fungal secondary metabolites, including fatty acid derivatives, are often synthesized by complex enzyme systems such as polyketide synthases (PKS) and fatty acid synthases (FAS). kean.edu The biosynthesis of fungal secondary metabolites is orchestrated by a series of enzymatic reactions, often encoded by biosynthetic gene clusters (BGCs). kean.edu

Future research should prioritize the identification and characterization of the BGC responsible for producing this compound in fungi like Hygrophorus eburneus. This would involve a combination of genomic sequencing, transcriptomics to identify genes upregulated during its production, and heterologous expression of candidate genes in a suitable host to confirm their function. Elucidating this pathway would not only provide fundamental insights into fungal biochemistry but could also pave the way for biosynthetic engineering to produce the compound in larger quantities or to generate novel analogs.

Deeper Understanding of Molecular Mechanisms of Action in Diverse Biological Contexts

The current understanding of how this compound exerts its biological effects is rudimentary, with suggestions that its antifungal action involves compromising the integrity of the fungal cell membrane. mdpi.com This is a common mechanism for many fatty acids, which can insert themselves into the lipid bilayer, leading to disruption and cell death. mdpi.com However, the specific molecular targets within the membrane or other cellular components remain unidentified.

Future investigations should aim to pinpoint the precise molecular targets of this compound. This could involve affinity chromatography-mass spectrometry to pull down interacting proteins, or computational docking studies to predict binding partners. Furthermore, understanding its mechanism in different biological contexts, such as in bacteria or potentially in mammalian cells, is crucial. For instance, some fatty acids are known to inhibit key enzymes like topoisomerase or interfere with fatty acid biosynthesis pathways in microbes. mdpi.comresearchgate.net Determining if this compound has similar or novel targets will be a key area of future research.

Exploration of Undiscovered Biological Activities

The known biological activity of this compound is currently limited to its antifungal and bactericidal properties. However, many fungal fatty acids and their derivatives, broadly classified as oxylipins, possess a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. mdpi.comjmb.or.kr Unsaturated fatty acids, in particular, have been shown to possess immunomodulatory properties. mdpi.comnih.gov

A systematic and broad-based screening of this compound for other biological activities is a critical future direction. This should include assays for:

Anti-inflammatory activity: Assessing its ability to modulate the production of inflammatory mediators like cytokines and prostaglandins (B1171923) in immune cells. nih.gov

Immunomodulatory effects: Investigating its influence on the function of various immune cells, such as T-cells, B-cells, and macrophages. jmb.or.kr

Anticancer activity: Screening against a panel of cancer cell lines to determine any cytotoxic or cytostatic effects.

Antiviral activity: Testing its efficacy against a range of viruses.

Discovering novel bioactivities would significantly broaden the potential therapeutic applications of this molecule.

Development of Novel Synthetic Routes and Derivative Libraries

While this compound is a natural product, relying on fungal fermentation for its supply can be a limiting factor for extensive research and development. The development of efficient and scalable synthetic routes is therefore essential. Current synthetic methods for related α,β-unsaturated ketones and carboxylic acids exist, but a dedicated and optimized synthesis for this specific long-chain keto-acid is needed. mdpi.comnih.govacs.orgresearchgate.netmdpi.comnih.gov

Future synthetic chemistry efforts should focus on:

Developing stereoselective and high-yielding total syntheses of this compound.

Creating a library of derivatives by modifying different parts of the molecule, such as the alkyl chain length, the position and geometry of the double bond, and the keto and carboxylic acid functionalities.

The synthesis of a derivative library is crucial for establishing structure-activity relationships (SAR). SAR studies will help in identifying the key structural features responsible for its biological activity and in designing new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Application of Advanced Analytical Techniques for Comprehensive Profiling

The analysis of oxylipins and keto-fatty acids in complex biological matrices is challenging due to their low abundance and the presence of numerous isomers. plos.orgnih.govphilpapers.org While general lipidomic platforms exist, there is a need for the development and application of specific and sensitive analytical methods for this compound.

Future analytical research should focus on:

Developing and validating robust liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of this compound in fungal cultures, as well as in biological fluids and tissues from in vitro and in vivo studies. plos.orgnih.govphilpapers.orgresearchgate.net

Utilizing advanced lipidomics platforms to perform comprehensive profiling of this and related metabolites in various biological systems. nih.govresearchgate.netresearchgate.net This will help in understanding its metabolic fate and its impact on the broader lipidome of the target organism.

Employing imaging mass spectrometry to visualize the spatial distribution of this compound within fungal colonies or in infected tissues, providing insights into its role at the site of action.

Investigation of its Role in Complex Biological Systems and Disease Pathogenesis beyond Current Preclinical Studies

The current research on this compound is confined to in vitro studies. To understand its true therapeutic potential and its biological significance, it is imperative to move into more complex biological systems. The role of fungal lipids in pathogenicity and host-pathogen interactions is a burgeoning field of study. researchgate.net

Key future research directions in this area include:

In vivo efficacy studies: Evaluating the antifungal and antibacterial efficacy of this compound in animal models of infection. This will provide crucial information on its bioavailability, pharmacokinetics, and in vivo potency.

Host-pathogen interaction studies: Investigating how this compound influences the interaction between pathogenic fungi and host cells. This includes studying its effects on fungal virulence factors and the host immune response.

Exploring its role in disease pathogenesis: Given the potential for immunomodulatory activity, it would be valuable to investigate its role in models of inflammatory diseases or cancer.

Such studies are essential to bridge the gap between in vitro findings and potential clinical applications, ultimately determining the relevance of this compound in the context of health and disease.

Q & A

Q. How can researchers ensure experimental reproducibility in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.